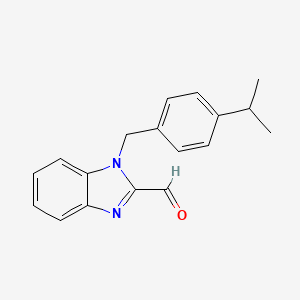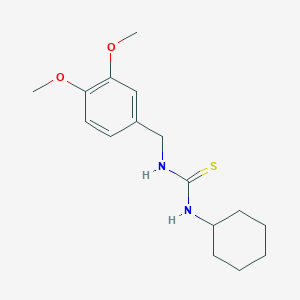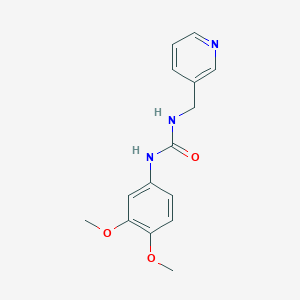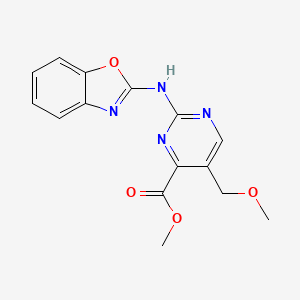![molecular formula C14H12FN3 B5861228 2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)
2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrazolo[1,5-a]pyrimidine derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fungal properties.
Mécanisme D'action
The mechanism of action of 2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that the compound exerts its biological activities through the inhibition of specific enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis in cancer cells and inhibits angiogenesis, which are important mechanisms in cancer therapy. Additionally, the compound has shown promising anti-fungal activity against Candida albicans, which is a common fungal pathogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is its unique biological activities, which make it a promising candidate for drug development. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fungal properties, which are important in the treatment of various diseases. However, the limitations of the compound include its low solubility in water, which makes it difficult to administer in vivo. Additionally, the compound has not been extensively studied for its toxicity and pharmacokinetics, which are important factors in drug development.
Orientations Futures
There are several future directions for the study of 2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. One of the major areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the compound could be further studied for its toxicity and pharmacokinetics to evaluate its potential as a drug candidate. Further studies could also be conducted to investigate the mechanism of action of the compound and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves the reaction of 3-fluoroaniline, ethyl acetoacetate, and 2,4-pentanedione in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydrogenation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, the compound has shown promising anti-fungal activity against Candida albicans.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-9-6-10(2)18-14(16-9)8-13(17-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZRSYXAUIEINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)

![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)
![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)

![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)
![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)
![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)

